N-[7-(furan-2-carbonylamino)-9H-fluoren-2-yl]furan-2-carboxamide
Overview
Description
N-[7-(furan-2-carbonylamino)-9H-fluoren-2-yl]furan-2-carboxamide is a complex organic compound that belongs to the class of furan derivatives. Furan derivatives are known for their wide range of biological and pharmacological activities, making them significant in medicinal chemistry . This compound is characterized by the presence of a furan ring, which is a five-membered aromatic ring containing one oxygen atom .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[7-(furan-2-carbonylamino)-9H-fluoren-2-yl]furan-2-carboxamide typically involves the reaction of furan-2-carbonyl chloride with 7-amino-9H-fluoren-2-ylamine under controlled conditions . The reaction is usually carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction . The reaction mixture is then purified using techniques such as recrystallization or column chromatography to obtain the desired product .
Industrial Production Methods
Industrial production of this compound may involve the use of microwave-assisted synthesis to enhance reaction rates and yields . This method involves the use of microwave radiation to heat the reaction mixture, which can significantly reduce reaction times and improve product yields . The use of coupling reagents such as EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) can also facilitate the formation of the amide bond in the compound .
Chemical Reactions Analysis
Types of Reactions
N-[7-(furan-2-carbonylamino)-9H-fluoren-2-yl]furan-2-carboxamide can undergo various chemical reactions, including oxidation, reduction, and substitution reactions .
Common Reagents and Conditions
Reduction: Reduction can be achieved using reagents like lithium aluminum hydride or sodium borohydride.
Substitution: Substitution reactions can occur at the furan ring, typically using electrophilic reagents such as halogens or sulfonyl chlorides.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may lead to the formation of furan-2-carboxylic acid derivatives, while reduction may yield furan-2-methylamine derivatives .
Scientific Research Applications
N-[7-(furan-2-carbonylamino)-9H-fluoren-2-yl]furan-2-carboxamide has several scientific research applications:
Mechanism of Action
The mechanism of action of N-[7-(furan-2-carbonylamino)-9H-fluoren-2-yl]furan-2-carboxamide involves its interaction with specific molecular targets in the body . The furan ring can participate in hydrogen bonding and other interactions with biological molecules, enhancing its pharmacokinetic properties . The compound may act on various receptors and enzymes, leading to its observed biological activities .
Comparison with Similar Compounds
Similar Compounds
Properties
IUPAC Name |
N-[7-(furan-2-carbonylamino)-9H-fluoren-2-yl]furan-2-carboxamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H16N2O4/c26-22(20-3-1-9-28-20)24-16-5-7-18-14(12-16)11-15-13-17(6-8-19(15)18)25-23(27)21-4-2-10-29-21/h1-10,12-13H,11H2,(H,24,26)(H,25,27) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SQYUHDKXVBYHGD-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2=C(C=CC(=C2)NC(=O)C3=CC=CO3)C4=C1C=C(C=C4)NC(=O)C5=CC=CO5 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H16N2O4 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
384.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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